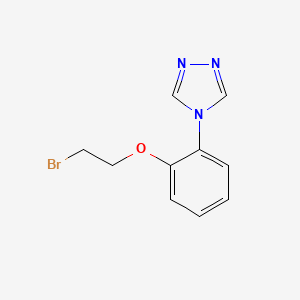
Oxazol-4-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazol-4-ylboronic acid is a boronic acid derivative used in organic chemistry and related fields . It has the molecular formula C3H4BNO3 and a molecular weight of 112.88 g/mol .
Synthesis Analysis
Isoxazol-4-ylboronic acid is a reagent that offers an easy DNA-compatible cyanomethylation procedure with high yield . The reaction of cyanomethylation of the heteroaryl halides or triflates proceeds by a tandem process involving palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Molecular Structure Analysis
The molecular structure of Oxazol-4-ylboronic acid consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
Oxazol-4-ylboronic acid is involved in various chemical reactions. For instance, it is used as a reagent in the cyanomethylation of heteroaryl halides or triflates . This process involves a tandem process of palladium-mediated Suzuki−Miyaura coupling and base-promoted isoxazole fragmentation .Physical And Chemical Properties Analysis
Oxazol-4-ylboronic acid has a molecular weight of 112.88 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 113.0284232 g/mol . The topological polar surface area is 66.5 Ų .Mecanismo De Acción
Target of Action
Oxazol-4-ylboronic acid is primarily used as a reagent in the process of DNA-compatible cyanomethylation . It interacts with (hetero)aryl halides or triflates, which are its primary targets . These targets play a crucial role in the formation of new chemical entities through a process known as Suzuki–Miyaura coupling .
Mode of Action
The interaction of Oxazol-4-ylboronic acid with its targets involves a tandem process. This process includes palladium-mediated Suzuki–Miyaura coupling and base-promoted isoxazole fragmentation . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The biochemical pathways affected by Oxazol-4-ylboronic acid are primarily related to the cyanomethylation of (hetero)aryl halides or triflates . The process of cyanomethylation involves the addition of a cyano group (-CN) to a molecule, thereby altering its structure and properties. The downstream effects of this process can lead to the efficient conversion of heteroaryl halides and aryl triflates into corresponding products .
Pharmacokinetics
It is known to be a solid, bench-stable reagent that is well soluble in polar solvents . This suggests that it may have good bioavailability for use in chemical reactions.
Result of Action
The result of Oxazol-4-ylboronic acid’s action is the efficient conversion of heteroaryl halides and aryl triflates into corresponding products . After the reaction, the product can be converted into the corresponding carboxylic acids . This transformation is crucial in the synthesis of new chemical entities.
Action Environment
The action of Oxazol-4-ylboronic acid can be influenced by various environmental factors. For instance, the presence of palladium, a catalyst, is essential for the Suzuki–Miyaura coupling process . Additionally, the solubility of Oxazol-4-ylboronic acid in polar solvents suggests that the solvent environment can significantly impact its efficacy and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-oxazol-4-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BNO3/c6-4(7)3-1-8-2-5-3/h1-2,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVMUAJKHQHWNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC=N1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



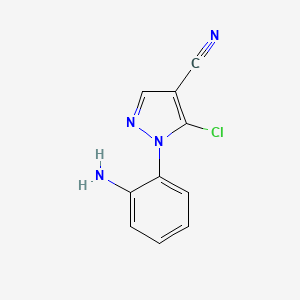

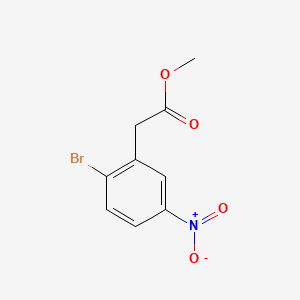
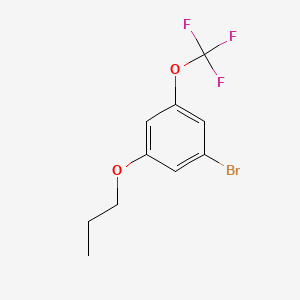
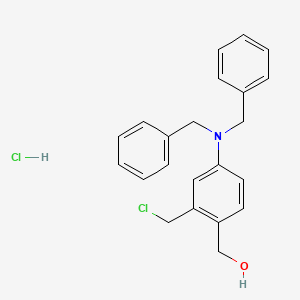
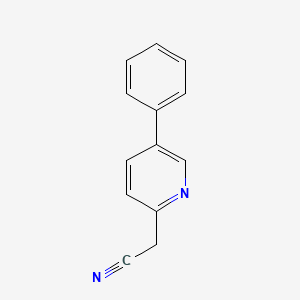
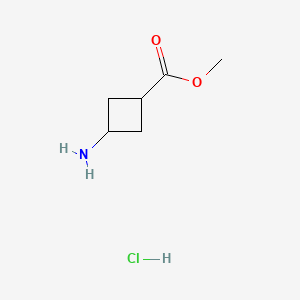
![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)
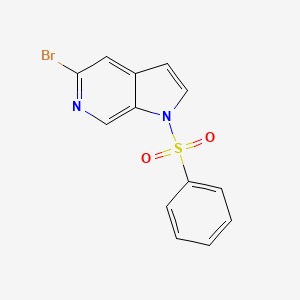
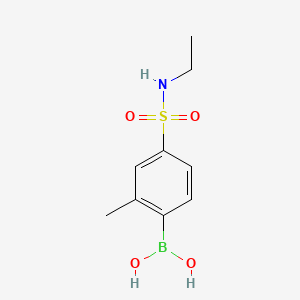
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
